4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is an organic compound with significant interest in medicinal chemistry and synthetic organic chemistry. This compound features a pyrrolidine ring and a trifluoromethyl group attached to a benzaldehyde moiety, which contributes to its unique chemical properties and potential biological activities.
The compound can be synthesized through various methods, primarily involving reactions that introduce the pyrrolidine and trifluoromethyl functionalities onto the benzaldehyde structure. These methods are often tailored for specific applications in research and industry.
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is classified as an aromatic aldehyde due to the presence of the aldehyde functional group attached to a benzene ring. Its structural features categorize it within the broader class of trifluoromethyl-substituted organic compounds, which are known for their diverse reactivity and applications.
The synthesis of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde typically involves the following steps:
Common reagents used in the synthesis include bases like potassium carbonate to facilitate nucleophilic substitutions, and solvents such as dimethylformamide or dichloromethane to dissolve reactants and enhance reaction rates. The reactions are often performed under controlled temperatures to optimize yields.
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is primarily related to its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to specific targets. The pyrrolidine ring contributes stability and may affect bioavailability.
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde has several scientific applications:
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde (CAS: 886500-87-4) is a synthetically versatile benzaldehyde derivative with the molecular formula C₁₂H₁₂F₃NO and a molecular weight of 243.23 g/mol. Its structure integrates three pharmacologically significant elements: a benzaldehyde core, a pyrrolidine moiety, and a trifluoromethyl group. This compound serves as a critical intermediate in the design of bioactive molecules targeting neurological disorders, inflammation, and cancer. Its synthetic utility stems from the aldehyde’s electrophilic reactivity, enabling reductive amination, nucleophilic additions, and condensations to generate structurally diverse scaffolds [2] [6] [9].
Table 1: Key Identifiers of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde
| Property | Value |
|---|---|
| CAS Registry Number | 886500-87-4 |
| IUPAC Name | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde |
| Molecular Formula | C₁₂H₁₂F₃NO |
| Molecular Weight | 243.23 g/mol |
| SMILES | O=CC₁=CC=C(N₂CCCC₂)C=C₁C(F)(F)F |
| Key Applications | Intermediate for kinase inhibitors, cannabinoid ligands, and enzyme modulators |
The pyrrolidine ring (a saturated five-membered nitrogen heterocycle) confers distinct conformational and electronic advantages. Its secondary amine enables hydrogen bonding with biological targets, while its puckered ring system restricts rotational freedom, enhancing binding specificity. Pyrrolidine derivatives are prevalent in kinase inhibitors (e.g., SphK1/SphK2 dual inhibitors) due to their ability to form critical hydrogen bonds with aspartate residues in ATP-binding pockets [3] [8]. For instance, 2-(hydroxymethyl)pyrrolidine heads in sphingosine kinase inhibitors anchor the molecule via Asp178 interactions, significantly boosting potency [8].
The trifluoromethyl group (–CF₃) is a cornerstone of modern medicinal chemistry. Its high electronegativity (Pauling scale: 3.98) and lipophilicity (π-hydrophobic parameter: 0.88) improve membrane permeability and metabolic stability. In 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde, the –CF₃ group at the benzaldehyde ortho-position sterically shields the aldehyde from nucleophilic attack and enhances π-stacking with hydrophobic enzyme pockets. This is exemplified in cannabinoid receptor ligands, where –CF₃ substituents increase CB2 binding affinity by 3–10-fold compared to non-fluorinated analogs [5] .
Table 2: Impact of Structural Motifs on Pharmacological Properties
| Structural Motif | Key Contributions | Example Bioactivity |
|---|---|---|
| Pyrrolidine | • Conformational rigidity • Hydrogen bonding with Asp/Ser residues • Enhanced solubility via N-oxidation | SphK1 inhibition (Kᵢ: 0.679 μM) [8] |
| Trifluoromethyl | • Increased lipophilicity (logP +0.5–1.0) • Metabolic resistance to oxidation • Steric shielding of adjacent groups | CB2 inverse agonism (Kᵢ: 64–85 nM) [5] |
| Benzaldehyde | • Electrophilic carbonyl for derivatization • Planarity for π-stacking | Precursor to MGLL inhibitors (e.g., ABX-1431) [4] [10] |
Benzaldehyde derivatives have evolved from simple fragrance components to privileged scaffolds in drug discovery. Early applications exploited their electrophilic aldehyde group for Schiff base formation, enabling the synthesis of imines, hydrazones, and heterocycles. The integration of pyrrolidine and fluorinated groups in the late 20th century marked a paradigm shift, driven by the need for CNS-penetrant and metabolically stable agents [3] .
Notable milestones include:
Table 3: Evolution of Key Benzaldehyde Derivatives in Drug Discovery
| Era | Representative Derivatives | Therapeutic Application | Advancement |
|---|---|---|---|
| 1980–2000 | 4-Nitrobenzaldehyde | Antimicrobial agents • Electrophile for nucleophilic substitution | |
| 2000–2010 | 4-(Dimethylamino)benzaldehyde | CB2 inverse agonists (e.g., PAM derivatives) • Enhanced electron donation for receptor binding | |
| 2010–Present | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde | • Kinase inhibitors (SphK1/SphK2) • MGLL inhibitors • FMS/CSF1R inhibitors | • Conformational control (pyrrolidine) • Metabolic stability (–CF₃) |
The current applications leverage this compound’s balanced lipophilicity (cLogP: ~3.8) and steric bulk to optimize target engagement. For example, in MGLL inhibitor ABX-1431, derived from analogous benzaldehydes, the –CF₃ group reduced off-target interactions with serine hydrolases, while the pyrrolidine contributed to nanomolar potency [4] [10]. Future directions include developing covalent warheads exploiting the aldehyde’s reactivity and fluorine-directed ortho-metalations for further functionalization [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8